3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
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Overview
Description
3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide is a complex organic compound with the molecular formula C32H22F2N2O4 and a molecular weight of 536.54 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and fluorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-fluorobenzoyl chloride, which is then reacted with 4-aminophenol to form 3-fluorobenzoyl-4-aminophenol. This intermediate is further reacted with 4-fluorophenol in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and aromatic rings allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[4-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
- 3-Fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide is unique due to its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H22F2N2O4 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
3-fluoro-N-[4-[4-[4-[(3-fluorobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C32H22F2N2O4/c33-23-5-1-3-21(19-23)31(37)35-25-7-11-27(12-8-25)39-29-15-17-30(18-16-29)40-28-13-9-26(10-14-28)36-32(38)22-4-2-6-24(34)20-22/h1-20H,(H,35,37)(H,36,38) |
InChI Key |
YIQXBFXVPJMLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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